molecular formula C17H30O B12523011 5-Butylidenetridec-6-EN-4-one CAS No. 651726-65-7

5-Butylidenetridec-6-EN-4-one

Cat. No.: B12523011
CAS No.: 651726-65-7
M. Wt: 250.4 g/mol
InChI Key: JMQNNRBUVJQYPW-UHFFFAOYSA-N
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Description

5-Butylidenetridec-6-EN-4-one is an organic compound characterized by its unique structure, which includes a butylidene group attached to a tridec-6-en-4-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butylidenetridec-6-EN-4-one can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions, using catalysts such as piperidine or ethylenediamine diacetate .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Butylidenetridec-6-EN-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Butylidenetridec-6-EN-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butylidenetridec-6-EN-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone
  • 5,7-Difluorochroman-4-one
  • Penta-1,4-dien-3-one oxime ether derivatives

Uniqueness

5-Butylidenetridec-6-EN-4-one stands out due to its unique structural features, which confer specific reactivity and properties. Its butylidene group and tridec-6-en-4-one backbone make it distinct from other similar compounds, allowing for unique applications and interactions in various fields .

Properties

CAS No.

651726-65-7

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

5-butylidenetridec-6-en-4-one

InChI

InChI=1S/C17H30O/c1-4-7-9-10-11-12-15-16(14-8-5-2)17(18)13-6-3/h12,14-15H,4-11,13H2,1-3H3

InChI Key

JMQNNRBUVJQYPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CC(=CCCC)C(=O)CCC

Origin of Product

United States

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